N'-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-1-CARBOHYDRAZIDE
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Overview
Description
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of an indole ring and a naphthalene moiety, connected through a hydrazone linkage. The indole ring is a common structural motif in many natural products and pharmaceuticals, contributing to the compound’s potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide typically involves the condensation reaction between indole-3-carboxaldehyde and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The indole and naphthalene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-(1H-indol-3-ylmethylene)nicotinohydrazide: Similar structure but with a nicotinic acid moiety instead of a naphthalene ring.
N’-(1H-indol-3-ylmethylene)-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide: Contains a pyrazole ring and a thienyl group.
Uniqueness
N’-(1H-indol-3-ylmethylene)-1-naphthohydrazide is unique due to the combination of the indole and naphthalene moieties, which contribute to its distinct chemical and biological properties. This combination is less common compared to other hydrazones, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4g/mol |
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]naphthalene-1-carboxamide |
InChI |
InChI=1S/C20H15N3O/c24-20(18-10-5-7-14-6-1-2-8-16(14)18)23-22-13-15-12-21-19-11-4-3-9-17(15)19/h1-13,21H,(H,23,24)/b22-13+ |
InChI Key |
SPHTZYJNNGZIDR-LPYMAVHISA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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